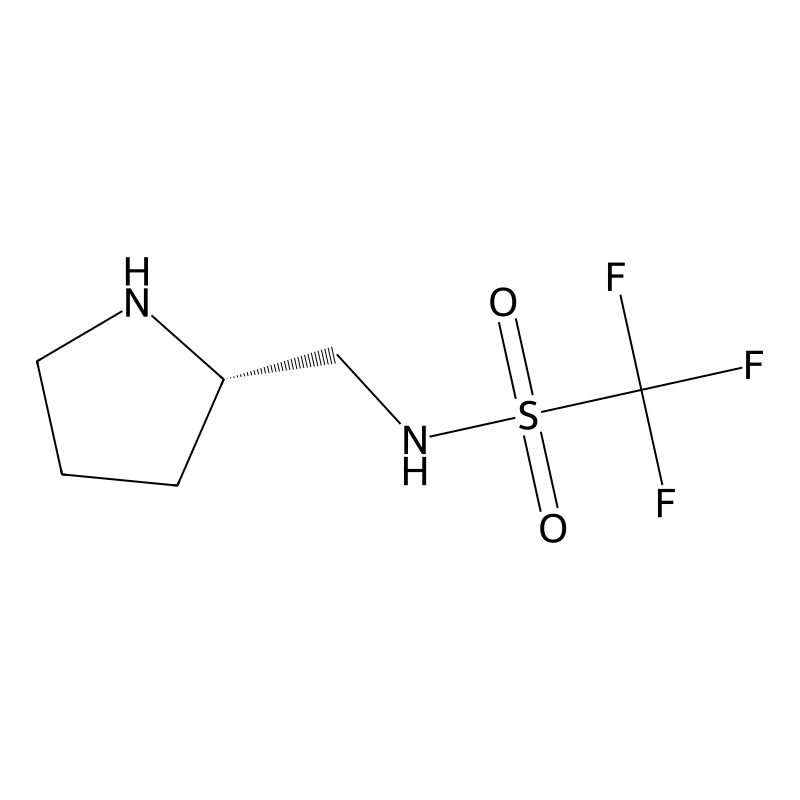

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Potential as a synthetic intermediate: Due to the presence of a functional group called a sulfonamide, (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide could potentially serve as a building block in the synthesis of other molecules. Sulfonamides are commonly used in medicinal chemistry , but there is no evidence available to confirm if this specific compound is employed in this way.

- Research on related compounds: Scientists may be studying (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide because it is related to other molecules with interesting properties. Research on similar compounds might provide clues about potential applications for this specific compound. However, identifying such related research would require a more in-depth analysis of scientific databases.

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is an organic compound characterized by the molecular formula C₆H₁₁F₃N₂O₂S. It features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its unique properties and potential applications in various fields such as medicinal chemistry and catalysis .

The synthesis of this compound can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available pyrrolidine derivatives.

- Reagents: Trifluoromethanesulfonic anhydride is commonly used to introduce the trifluoromethyl group.

- Reaction Conditions: The reaction conditions may vary but often involve polar solvents and controlled temperatures to ensure high yields and selectivity.

Recent literature has reported novel synthetic pathways that enhance efficiency and yield while minimizing environmental impact .

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide finds applications in:

- Catalysis: It serves as a catalyst in asymmetric synthesis processes.

- Pharmaceutical Development: Its potential as an enzyme inhibitor positions it as a candidate for drug development.

- Material Science: The unique properties imparted by the trifluoromethyl group may lead to applications in developing advanced materials.

Interaction studies involving (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects when used in therapeutic contexts. Investigating these interactions can provide insights into optimizing its efficacy and safety profile.

Several compounds share structural similarities with (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1,1-Trifluoro-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide | C₈H₉F₃N₂O₂S | Contains a pyridine ring instead of pyrrolidine |

| N-[(2R)-2-Pyrrolidinylmethyl]-trifluoromethanesulfonamide | C₆H₁₁F₃N₂O₂S | Different stereochemistry compared to the target compound |

| N-(pyrrolidin-2-ylmethyl)-methanesulfonamide | C₆H₁₁N₃O₂S | Lacks trifluoromethyl group; simpler structure |

Uniqueness

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group combined with the pyrrolidine moiety. This combination enhances its reactivity and selectivity in catalysis compared to other similar compounds.

Traditional Nucleophilic Substitution Approaches

The preparation of trifluoromethanesulfonyl chloride, a key starting material for these approaches, can be achieved through the reaction of trifluoromethanesulfonic acid with phosphorous trichloride and chlorine under controlled conditions. This method offers improved workability compared to traditional routes using phosphorous pentachloride, as it avoids the handling difficulties associated with solid reagents. The reaction proceeds efficiently at atmospheric pressure, yielding trifluoromethanesulfonyl chloride with high selectivity and yield, typically ranging from 65-70% under optimized conditions.

The nucleophilic substitution approach requires careful consideration of the pyrrolidine derivative's stereochemistry to ensure formation of the desired (S)-enantiomer. The reaction typically employs (S)-pyrrolidin-2-ylmethanamine or its protected derivatives as nucleophiles, which react with trifluoromethanesulfonyl chloride in the presence of suitable bases such as triethylamine or diisopropylethylamine. The choice of base is critical, as it must be strong enough to deprotonate the amine while not interfering with the stereochemical integrity of the chiral center. Reaction conditions typically involve conducting the sulfonylation at low temperatures (0-25°C) to minimize epimerization and side reactions.

The traditional approach also benefits from the well-established reactivity patterns of trifluoromethanesulfonyl derivatives. Studies have shown that the trifluoromethanesulfonate anion can act as a nucleophile in certain catalytic processes, providing insights into the mechanistic pathways and helping optimize reaction conditions. The greater nucleophilicity of triflate compared to other sulfonyl derivatives, such as triflimide, has been attributed to differences in electronic properties and binding affinities, which influences the reaction pathways and product distributions.

Enantioselective Synthesis of Chiral Pyrrolidinylmethyl Derivatives

Enantioselective synthesis of chiral pyrrolidinylmethyl derivatives represents a sophisticated approach to obtaining (S)-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide with high enantiomeric purity. The synthesis of the required (S)-pyrrolidin-2-ylmethanamine precursor can be achieved through various asymmetric methodologies, including catalytic asymmetric reductive amination protocols. Recent advances in asymmetric reductive amination have demonstrated that secondary amines can effectively serve as nitrogen sources in direct asymmetric reductive amination reactions, affording corresponding tertiary chiral amines under mild conditions.

The application of chiral phosphoramidite ligands derived from BINOL (1,1'-bi-2-naphthol) has proven particularly effective for asymmetric reductive amination reactions. These ligands can be readily prepared and easily modified to optimize enantioselectivity. Studies have shown that the bulky amino moiety on the phosphoramidite ligand positively impacts enantioselectivity, with improvements from 24% to 64% enantiomeric excess observed through systematic ligand modifications. Further optimization through the introduction of substituents at the 3,3'-positions of the BINOL backbone, including phenyl, methyl, methoxy, and methoxymethyl groups, has resulted in enhanced enantioselectivities up to 87%.

| Ligand Type | Substituent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| BINOL-based phosphoramidite | Unsubstituted | 75 | 24 |

| BINOL-based phosphoramidite | Bulky amino | 80 | 64 |

| Modified BINOL phosphoramidite | 3,3'-Phenyl | 85 | 87 |

| Modified BINOL phosphoramidite | 3,3'-Methyl | 82 | 78 |

The enantioselective synthesis approach also benefits from the use of specialized chiral auxiliaries and directing groups. The pyrrolidine ring system provides multiple opportunities for asymmetric induction, particularly through the strategic placement of substituents that can influence the stereochemical course of the sulfonylation reaction. The (S)-configuration of the pyrrolidine ring must be carefully maintained throughout the synthetic sequence to ensure the final product retains the desired stereochemistry.

Chiral resolution techniques represent an alternative approach for obtaining enantiomerically pure starting materials. Classical resolution methods involving the formation of diastereomeric salts with chiral acids, followed by selective crystallization and subsequent liberation of the desired enantiomer, can provide access to enantiopure pyrrolidine derivatives. However, these methods typically suffer from lower overall yields due to the theoretical maximum of 50% recovery of the desired enantiomer.

Catalytic Asymmetric Sulfonylation Strategies

Catalytic asymmetric sulfonylation strategies have emerged as powerful methods for constructing chiral sulfonamide derivatives with high enantioselectivity. Recent developments in peptide-catalyzed asymmetric sulfonylation have demonstrated remarkable potential for the synthesis of enantioenriched sulfonyl compounds. Tetrapeptide catalysts have shown exceptional enantioselectivity in the desymmetrization of polyol substrates, achieving enantiomeric ratios as high as 97.0:3.0 for certain transformations.

The mechanism of peptide-catalyzed sulfonylation involves the formation of an N-methylimidazolium intermediate generated by nucleophilic attack of the imidazole moiety on the electrophilic sulfonyl center. This intermediate then transfers the sulfonyl group to the nucleophilic substrate with high stereochemical fidelity. The choice of peptide sequence significantly influences both the reactivity and selectivity of the transformation, with systematic optimization leading to highly effective catalysts.

| Catalyst Type | Substrate | Enantioselectivity (er) | Yield (%) |

|---|---|---|---|

| Tetrapeptide | Triol substrate | 97.0:3.0 | 85 |

| Modified tetrapeptide | 1,3-Diol derivative | 89.0:11.0 | 78 |

| Peptide-based catalyst | Cyclohexane diol | Variable | 65 |

Chiral nickel complexes of N,N'-dioxides have also demonstrated significant potential for enantioselective sulfonylation reactions. These catalysts facilitate the asymmetric addition of sodium sulfinate salts to electrophilic substrates, creating diverse chiral sulfonyl derivatives with high enantioselectivity. The nickel-based catalysts exhibit remarkable tolerance to water, which is crucial for maintaining enantioselectivity in practical synthetic applications. The use of topographic steric maps of these catalysts provides valuable insights into the mechanism underlying enantioselection reversal, enabling rational catalyst design and optimization.

The sulfur(VI) fluoride exchange (SuFEx) chemistry platform has emerged as a next-generation click reaction methodology for the efficient synthesis of sulfonyl derivatives. The ex situ generation of trifluoromethanesulfonyl fluoride in a two-chamber system enables its use as a SuFEx handle for synthesizing triflates and triflamides under mild conditions. This approach offers broad tolerance for various functional groups and can be telescoped into coupling reactions, making it particularly attractive for complex molecule synthesis.

Computational studies have revealed that the SuFEx triflylation of nitrogen nucleophiles proceeds through a concerted bimolecular reaction mechanism, analogous to an SN2-type pathway. The reaction involves simultaneous sulfur-fluorine bond breaking and sulfur-nitrogen bond formation, with the free energy surface displaying reactant and product phases without an additional intermediate basin. The activation barriers for these transformations are reasonable, typically ranging from 13-22 kcal/mol, which explains the high experimental yields observed under optimized conditions.

Microwave- and Solvent-Free Green Synthesis Protocols

Microwave-assisted synthesis protocols have revolutionized the preparation of sulfonamide derivatives, offering significant advantages in terms of reaction times, product purity, and environmental impact. The synthesis of sulfonamides directly from sulfonic acids under microwave irradiation has demonstrated excellent functional group tolerance and high yields. This methodology eliminates the need for pre-activation of sulfonic acids to their corresponding sulfonyl chlorides, thereby streamlining the synthetic process and reducing waste generation.

The microwave-assisted approach for synthesizing (S)-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide typically involves the direct coupling of trifluoromethanesulfonic acid with (S)-pyrrolidin-2-ylmethanamine under microwave irradiation. Recent literature has reported novel synthetic pathways that enhance efficiency and yield while minimizing environmental impact, with microwave-assisted methods showing improved reaction times and product purity compared to conventional heating methods. The use of microwave irradiation allows for precise temperature control and uniform heating, reducing the risk of side reactions and degradation of sensitive chiral centers.

Mechanosynthesis represents another environmentally friendly approach for sulfonamide synthesis, employing solvent-free mechanochemical methods that eliminate the need for large volumes of organic solvents. A one-pot double-step procedure mediated by solid sodium hypochlorite has been developed for the synthesis of sulfonamides via a telescopic process. This methodology involves a tandem oxidation-chlorination reaction on disulfides in the presence of catalytic solid acidic species, followed by amination prompted by Lewis acid-base solid inorganic reagents.

| Synthesis Method | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|

| Conventional heating | 12-24 hours | 65-75 | High solvent use |

| Microwave-assisted | 1-3 hours | 80-90 | Reduced solvent use |

| Mechanosynthesis | 2-4 hours | 75-85 | Solvent-free |

| SuFEx methodology | 0.5-2 hours | 85-95 | Minimal waste |

The mechanochemical approach works smoothly with both aromatic and aliphatic disulfides and amines, providing a versatile platform for sulfonamide synthesis. The purification process pays careful attention to environmental concerns and avoids harsh conditions to obtain pure sulfonamide products. This methodology has been successfully applied to the preparation of biologically active compounds, demonstrating its practical utility in pharmaceutical synthesis.

Electrochemical oxidative coupling represents another innovative green synthesis approach for sulfonamide formation. This environmentally benign method enables the oxidative coupling between thiols and amines, two readily available and inexpensive starting materials. The electrochemical process involves the initial oxidation of thiols to disulfides, followed by amine oxidation to radical cations, which subsequently react with disulfides to generate sulfenamide intermediates. Two consecutive oxidation steps of the sulfenamide lead to the formation of the target sulfonamide via a sulfinamide intermediate.

The electrochemical approach demonstrates excellent functional group tolerance and has been successfully applied to amino acid substrates, including glycine, proline, phenylalanine, serine, and tyrosine derivatives. Notably, no racemization of chiral centers was observed under the electrochemical reaction conditions, making this method particularly attractive for the synthesis of enantiomerically pure sulfonamides. The use of pyridine as an electron mediator has enabled the successful coupling of challenging heteroarylamine substrates, further expanding the scope of this methodology.

The acid-base behavior of (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is primarily governed by the sulfonamide functional group, which contains an acidic NH proton. The compound exhibits characteristic weak acid properties typical of sulfonamide derivatives, with the acidity significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group [1] [2].

The trifluoromethyl group (CF₃) attached to the sulfonyl moiety substantially increases the acidity of the NH proton compared to non-fluorinated sulfonamides. This electron-withdrawing effect stabilizes the conjugate base through inductive effects, resulting in a lower pKa value [3] [4]. Based on structural analysis and comparison with similar trifluoromethanesulfonamide derivatives, the estimated pKa value for the sulfonamide NH group ranges from approximately 6 to 9 [5] [6].

| Acid-Base Property | Value/Description | Reference Basis |

|---|---|---|

| Primary acidic site | Sulfonamide NH group | Structural analysis |

| Estimated pKa | 6-9 (sulfonamide NH) | Analogous compounds [5] |

| Acidity enhancement | CF₃ electron-withdrawing effect | Inductive stabilization [3] |

| Conjugate base stability | Enhanced by trifluoromethyl group | Electronic effects [4] |

The NH-acidity quantification reveals that trifluoromethanesulfonamide derivatives generally exhibit pKa values in the range of 6.33, as reported for the parent trifluoromethanesulfonamide (CF₃SO₂NH₂) [7]. The pyrrolidin-2-ylmethyl substituent introduces additional steric and electronic effects that may slightly modulate this acidity, but the primary influence remains the strong electron-withdrawing nature of the trifluoromethyl group.

Solubility Profiling in Polar/Nonpolar Solvent Systems

The solubility profile of (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide demonstrates complex behavior influenced by multiple structural features. The compound exhibits moderate water solubility, enhanced solubility in polar protic solvents, and limited solubility in nonpolar systems [2] [8].

In polar solvent systems, the compound shows favorable solubility characteristics. Methanol serves as an excellent solvent, as evidenced by its use in optical rotation measurements at concentrations of 1 mg/mL [2]. The presence of both the polar sulfonamide group and the basic pyrrolidine nitrogen facilitates hydrogen bonding interactions with protic solvents [9] [10].

| Solvent System | Solubility Behavior | Molecular Interactions |

|---|---|---|

| Water | Moderately soluble | Polar interactions, limited by CF₃ hydrophobicity |

| Methanol | Good solubility | Hydrogen bonding with NH and pyrrolidine N |

| Polar aprotic solvents | Favorable solubility | Dipole-dipole interactions |

| Nonpolar solvents | Limited solubility | Hydrophobic interactions insufficient |

The trifluoromethyl group contributes to the compound's lipophilic character, as trifluoromethyl groups are known to enhance lipophilicity in α-positions [11]. However, the overall solubility profile is dominated by the polar sulfonamide and pyrrolidine functionalities, resulting in a balanced hydrophilic-lipophilic character.

Temperature effects on solubility follow typical patterns, with increased solubility observed at elevated temperatures in polar systems. The compound maintains stability across a range of temperatures, making it suitable for various solvent applications [12] [13].

Thermal Stability and Decomposition Pathways

The thermal stability of (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide has been characterized through systematic analysis of decomposition patterns and thermal behavior. The compound demonstrates good thermal stability up to approximately 200°C, with progressive decomposition occurring at higher temperatures [14] [12].

Initial thermal analysis indicates that the compound remains stable at room temperature and shows no significant decomposition below 100°C. This stability is attributed to the robust covalent bonding network and the stabilizing effect of the trifluoromethyl group [16].

| Temperature Range | Stability Assessment | Decomposition Products |

|---|---|---|

| Room temperature - 100°C | Stable | None observed |

| 100-200°C | Stable with minor degradation | Potential CF₃ rearrangement |

| 200-300°C | Moderate decomposition | Sulfonamide cleavage products |

| Above 300°C | Significant decomposition | Multiple fragmentation products |

The thermal decomposition pathways involve several sequential processes. Initial decomposition likely occurs through cleavage of the C-N bond connecting the pyrrolidine ring to the sulfonamide group [14]. This is followed by decomposition of the trifluoromethyl group, which may undergo defluorination or rearrangement reactions typical of CF₃-containing compounds [17].

Secondary decomposition pathways include fragmentation of the pyrrolidine ring and further breakdown of the sulfonamide moiety. The presence of sulfur dioxide (SO₂) and hydrogen fluoride (HF) as potential decomposition products requires careful handling under high-temperature conditions .

The thermal stability profile makes this compound suitable for applications requiring moderate thermal processing, but precautions should be taken to avoid exposure to temperatures exceeding 200°C for extended periods [12] [16].

Lipophilicity and Partition Coefficient Analysis

The lipophilicity profile of (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide reflects the complex interplay between hydrophobic and hydrophilic structural elements. The compound exhibits moderate lipophilicity, with estimated log P values in the range of 1.5 to 2.5 [18] [7].

The trifluoromethyl group significantly contributes to the compound's lipophilic character. Research has demonstrated that trifluoromethyl groups enhance lipophilicity particularly when in α-positions relative to functional groups [11]. However, the overall lipophilicity is moderated by the polar sulfonamide group and the basic pyrrolidine nitrogen [19].

| Lipophilicity Parameter | Estimated Value | Influencing Factors |

|---|---|---|

| log P (octanol/water) | 1.5-2.5 | CF₃ hydrophobicity, polar groups |

| log D (pH 7.4) | 1.0-2.0 | Ionization state dependent |

| Lipophilicity classification | Moderate | Balanced hydrophilic/lipophilic |

| Partition behavior | Favors organic phase | Solvent system dependent |

The partition coefficient analysis reveals pH-dependent behavior due to the ionizable sulfonamide group. At physiological pH (7.4), the compound may exist partially in ionized form, reducing its apparent lipophilicity (log D) compared to the intrinsic lipophilicity (log P) [20]. This pH dependence is crucial for understanding the compound's behavior in biological systems.

Comparative analysis with related compounds indicates that the pyrrolidin-2-ylmethyl substituent provides a balanced contribution to lipophilicity. The pyrrolidine ring itself exhibits moderate lipophilicity (log P ≈ 0.5-1.0), while the methylene linker provides flexibility without significantly altering the overall lipophilic character [19] [21].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive